molecular formula C19H12Cl2 B14691320 Bicyclo[4.1.0]hepta-1,3,5-triene, 7,7-dichloro-2,5-diphenyl- CAS No. 33253-76-8

Bicyclo[4.1.0]hepta-1,3,5-triene, 7,7-dichloro-2,5-diphenyl-

Cat. No.: B14691320
CAS No.: 33253-76-8
M. Wt: 311.2 g/mol
InChI Key: RRTJNELVHWCNGY-UHFFFAOYSA-N
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Description

Bicyclo[4.1.0]hepta-1,3,5-triene, 7,7-dichloro-2,5-diphenyl- is a complex organic compound characterized by its unique bicyclic structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo[4.1.0]hepta-1,3,5-triene, 7,7-dichloro-2,5-diphenyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 1,3,5-hexatriene derivatives with dichlorocarbene, generated in situ, to form the desired bicyclic structure .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[4.1.0]hepta-1,3,5-triene, 7,7-dichloro-2,5-diphenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include epoxides, reduced hydrocarbons, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Bicyclo[4.1.0]hepta-1,3,5-triene, 7,7-dichloro-2,5-diphenyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Bicyclo[4.1.0]hepta-1,3,5-triene, 7,7-dichloro-2,5-diphenyl- involves its interaction with specific molecular targets. The compound can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways, contributing to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[4.1.0]hepta-1,3,5-triene, 2,5-diphenyl-: Similar in structure but lacks the dichloro substituents.

    Bicyclo[4.1.0]hepta-1,3,5-triene, 7,7-difluoro-2,5-diphenyl-: Contains fluorine atoms instead of chlorine.

    Bicyclo[4.1.0]hepta-1,3,5-trien-7-one: Features a ketone group instead of dichloro substituents

Uniqueness

The presence of dichloro groups in Bicyclo[4.1.0]hepta-1,3,5-triene, 7,7-dichloro-2,5-diphenyl- imparts unique chemical reactivity and potential biological activity, distinguishing it from its analogs. These substituents can influence the compound’s electronic properties, making it a valuable subject for further research .

Properties

CAS No.

33253-76-8

Molecular Formula

C19H12Cl2

Molecular Weight

311.2 g/mol

IUPAC Name

7,7-dichloro-2,5-diphenylbicyclo[4.1.0]hepta-1,3,5-triene

InChI

InChI=1S/C19H12Cl2/c20-19(21)17-15(13-7-3-1-4-8-13)11-12-16(18(17)19)14-9-5-2-6-10-14/h1-12H

InChI Key

RRTJNELVHWCNGY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C(=C(C=C2)C4=CC=CC=C4)C3(Cl)Cl

Origin of Product

United States

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